molecular formula C18H18INS B14370921 3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide CAS No. 90328-25-9

3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B14370921
CAS No.: 90328-25-9
M. Wt: 407.3 g/mol
InChI Key: PZKNNCQKBSWCPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a benzothiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylprop-1-en-1-yl derivatives with benzothiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted benzothiazolium salts.

Scientific Research Applications

3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium Salts: Compounds with similar structures and properties.

    Phenylprop-1-en-1-yl Derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

3-Ethyl-2-(2-phenylprop-1-en-1-yl)-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

90328-25-9

Molecular Formula

C18H18INS

Molecular Weight

407.3 g/mol

IUPAC Name

3-ethyl-2-(2-phenylprop-1-enyl)-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C18H18NS.HI/c1-3-19-16-11-7-8-12-17(16)20-18(19)13-14(2)15-9-5-4-6-10-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

PZKNNCQKBSWCPP-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C3=CC=CC=C3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.